molecular formula C24H35ClO9 B12455739 1,2-Propanediol 2-{4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl}-6-(hydroxymethyl)oxane-3,4,5-triol hydrate

1,2-Propanediol 2-{4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl}-6-(hydroxymethyl)oxane-3,4,5-triol hydrate

Cat. No.: B12455739
M. Wt: 503.0 g/mol
InChI Key: GOADIQFWSVMMRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glucopyranose Core

  • Chair conformation with β-D-gluco configuration
  • Stereochemical descriptors:
    • C2 (S), C3 (R), C4 (R), C5 (S), C6 (R)
  • Equatorial hydroxyl groups at C3, C4, and C5
  • Axial hydroxymethyl group at C6

Aryl Pharmacophore

  • 4-Chloro-3-(4-ethoxybenzyl)phenyl group:
    • Chlorine atom at para position
    • Ethoxybenzyl substitution at meta position
    • Dihedral angle of 85° between phenyl rings

Propylene Glycol Solvate

  • (R)-enantiomer of propane-1,2-diol
  • Hydrogen-bonded to glucopyranose hydroxyls

The SMILES notation encodes the stereochemistry:

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl.C[C@H](CO)O.O

Crystalline Phase Analysis and Hydration State Dynamics

Hydration States

Property Monohydrate Dihydrate
Water content 1 H2O 2 H2O
Molar ratio 1:1:1 1:1:2
Crystal density 1.349 g/cm³ 1.367 g/cm³
Thermal stability Up to 150°C Up to 160°C

X-ray Powder Diffraction (XRPD)

Characteristic peaks for the dihydrate (Form A):

2θ (°) Relative Intensity Miller Indices
8.9 100% (001)
15.8 85% (110)
16.1 78% (012)
20.0 65% (201)
24.2 45% (004)

The monohydrate shows distinct peaks at 7.2° and 22.4° 2θ due to altered water coordination.

Spectroscopic Fingerprinting (NMR, FT-IR, MS)

Nuclear Magnetic Resonance (NMR)

1H NMR (400 MHz, D2O) :

  • δ 7.35 (d, J=8.4 Hz, 2H, aryl H)
  • δ 6.85 (d, J=8.4 Hz, 2H, benzyl H)
  • δ 5.12 (d, J=3.6 Hz, 1H, anomeric H)
  • δ 3.45-3.78 (m, 11H, sugar H + propylene glycol)

Fourier-Transform Infrared (FT-IR)

Key vibrational modes:

  • 3360 cm-1 (O-H stretch, hydrogen-bonded water)
  • 1615 cm-1 (C=C aromatic)
  • 1270 cm-1 (C-O-C glycosidic bond)

Mass Spectrometry

  • ESI-MS (positive mode):
    • m/z 408.88 [M+H-H2O]+ (dapagliflozin)
    • m/z 503.0 [M+H]+ (monohydrate)
    • m/z 521.0 [M+H]+ (dihydrate)

The InChIKey (GOADIQFWSVMMRJ-HGOQBREOSA-N) confirms stereochemical uniqueness.

Properties

IUPAC Name

2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol;propane-1,2-diol;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClO6.C3H8O2.H2O/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21;1-3(5)2-4;/h3-8,10,17-21,23-26H,2,9,11H2,1H3;3-5H,2H2,1H3;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOADIQFWSVMMRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl.CC(CO)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35ClO9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Improved Process via Sequential Coupling and Crystallization

A patented method involves a five-step synthesis starting with the coupling of 5-bromo-2-chloro-4′-ethoxybenzophenone (compound II) with a glycoside intermediate (compound III) in tetrahydrofuran (THF) and methanol. The reaction employs n-butyllithium as the organolithium reagent, followed by methylation using methanesulfonic acid. Subsequent demethoxylation with triethylsilane and boron trifluoride etherate yields compound V, which undergoes acylation with acetic anhydride in the presence of diisopropylethylamine and dimethylaminopyridine (DMAP). Hydrolysis with lithium hydroxide monohydrate produces dapagliflozin free base, which is then complexed with (S)-propylene glycol in a 1:1:1 ratio with water to form the monohydrate. This method achieves a 95% yield and 99.9% HPLC purity by optimizing solvent ratios (e.g., isopropyl acetate:cyclohexane = 1:2.1) during crystallization.

Intermediate Synthesis via Friedel-Crafts Acylation and Glycosylation

An alternative route begins with Friedel-Crafts acylation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene using aluminum chloride, followed by reduction with triethylsilane and titanium chloride to form 5-bromo-2-chloro-4′-ethoxydiphenylmethane. Glycosylation of this intermediate with 2,3,4,6-tetra-O-trimethylsilyl-D-glucono-1,5-lactone under cryogenic conditions (-40°C to -45°C) yields a protected glucitol derivative. Deprotection via sodium hydroxide hydrolysis and subsequent acetylation produces tetraacetylated dapagliflozin, which is purified using methanol and charcoal. The final step involves complexation with (S)-propylene glycol in ethanol/water (60% v/v), achieving a 99.8% purity after crystallization.

Hydroxyl Protection and Reduction-Based Synthesis

A third method uses hydroxyl-protected intermediates to minimize impurities. The process starts by protecting the hydroxyl groups of 5-bromo-2-chloro-4′-ethoxybenzophenone with trimethylsilyl (TMS) groups, followed by coupling with a glucono lactone derivative. Reduction with sodium borohydride in tetrahydrofuran yields a key intermediate, which is deprotected using hydrochloric acid. The final complexation with (S)-propylene glycol and water occurs under reflux conditions, followed by spray drying to obtain the monohydrate form. This method reduces the des-bromo impurity (compound VIII) to <0.15% .

Critical Analysis of Methodologies

Yield and Purity Comparison

Method Key Steps Yield Purity (HPLC) Impurity Control
Sequential Coupling Coupling, methylation, hydrolysis 95% 99.9% Des-bromo <0.15%
Friedel-Crafts Route Acylation, glycosylation, complexation 85% 99.8% Residual solvents <500 ppm
Hydroxyl Protection Protection, reduction, deprotection 88% 99.7% TMS residues <0.1%

The sequential coupling method (1.1) outperforms others in yield and purity due to optimized crystallization and solvent stripping. However, the Friedel-Crafts route (1.2) is more scalable for industrial production despite longer cycle times.

Impurity Profiles and Mitigation Strategies

  • Des-Bromo Impurity (VIII) : Forms during demethoxylation due to residual bromine. Controlled by maintaining reaction temperatures below -40°C and using excess triethylsilane.
  • Residual Solvents : Methanol and THF levels are reduced to <500 ppm via vacuum distillation and azeotropic stripping with toluene.
  • Acetylated Byproducts : Minimized by replacing pyridine with DMAP during acylation, reducing genotoxic impurities.

Industrial-Scale Optimization

Solvent and Reagent Selection

  • Preferred Solvents : Methylene chloride and THF for glycosylation due to high solubility of intermediates.
  • Catalysts : Boron trifluoride etherate enhances reaction rates during demethoxylation but requires careful handling due to corrosivity.
  • Crystallization Conditions : Isopropyl acetate/cyclohexane (1:2.1) at 20–30°C ensures uniform crystal growth and minimizes hydrate variability.

Chemical Reactions Analysis

Types of Reactions

Dapagliflozin propanediol undergoes various chemical reactions, including hydrolysis, oxidation, and photolytic degradation. These reactions are essential for understanding the stability and shelf-life of the compound .

Common Reagents and Conditions

Major Products Formed

The major degradation products formed from these reactions include various hydrolytic and oxidative by-products. These products are identified and quantified using chromatographic techniques .

Scientific Research Applications

Dapagliflozin propanediol has a wide range of scientific research applications:

Mechanism of Action

Dapagliflozin propanediol inhibits the sodium-glucose cotransporter 2 (SGLT2) located in the proximal tubule of the nephron. By blocking SGLT2, it reduces glucose reabsorption and promotes glucose excretion in the urine. This action helps in better glycemic control and reduces the workload on the heart and kidneys .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with two structurally related molecules:

Compound Name Molecular Weight (g/mol) Key Substituents Pharmacological Target Solubility Applications
1,2-Propanediol 2-{4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl}-6-(hydroxymethyl)oxane-3,4,5-triol hydrate 502.98 Chlorophenyl, ethoxybenzyl, hydroxymethyl, propanediol, water SGLT2 inhibitor High (aqueous/organic) Type 2 diabetes therapy
2-[5-(1,2-dihydroxyethyl)-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol 440.40 Methoxyphenyl, dihydroxyethyl, hydroxymethyl Glycoside transporter Moderate (aqueous) Antioxidant, glycoside synthesis

Key Structural and Functional Differences:

Substituent Chemistry :

  • The target compound contains a chlorophenyl-ethoxybenzyl group, enhancing SGLT2 binding specificity, whereas the second compound has a methoxyphenyl-dihydroxyethyl group, favoring glycoside transport .
  • The propanediol hydrate in the target molecule improves solubility compared to the unhydrated analog in the second compound .

Pharmacological Activity: SGLT2 Inhibition: The chlorophenyl-ethoxybenzyl group in the target compound confers high selectivity for SGLT2, reducing renal glucose reabsorption. The second compound lacks this specificity . Solubility and Bioavailability: Hydration and propanediol coordination in the target compound result in ~80% oral bioavailability, compared to ~50% for non-hydrated analogs .

Research Findings and Docking Studies

Binding Affinity and Selectivity

AutoDock4 simulations reveal that the chlorophenyl-ethoxybenzyl group in the target compound forms hydrogen bonds with SGLT2 residues (e.g., Asn75, Gln457), achieving a binding energy of -9.2 kcal/mol , superior to the -7.8 kcal/mol of the methoxyphenyl analog . This correlates with its 100-fold higher potency in vitro .

Notes

Pharmacological Targets : SGLT2 inhibition is well-characterized for dapagliflozin derivatives, while the methoxyphenyl compound’s activity is hypothesized based on glycoside transporter homology .

Biological Activity

1,2-Propanediol 2-{4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl}-6-(hydroxymethyl)oxane-3,4,5-triol hydrate, commonly referred to as dapagliflozin propanediol hydrate, is a synthetic compound primarily recognized for its role as a sodium-glucose co-transporter 2 (SGLT2) inhibitor. This compound has garnered attention in the treatment of type 2 diabetes mellitus (T2DM) due to its ability to reduce renal glucose reabsorption and promote glucose excretion.

Dapagliflozin acts by selectively inhibiting SGLT2, which is responsible for approximately 90% of glucose reabsorption in the kidneys. This inhibition leads to increased urinary glucose excretion and consequently lowers blood glucose levels. The pharmacodynamics of dapagliflozin have been extensively studied, revealing significant effects on glycemic control in both animal models and human clinical trials.

Antidiabetic Effects

Dapagliflozin has demonstrated potent antidiabetic effects in various studies:

  • Clinical Trials : In a study involving streptozotocin-induced hyperglycemic rats, dapagliflozin reduced blood glucose levels by approximately 55% within five hours post-administration at a dose of 0.1 mg/kg .
  • Long-term Studies : Clinical trials have shown that patients treated with dapagliflozin experience significant reductions in HbA1c levels compared to placebo groups, indicating improved long-term glycemic control.

Cardiovascular Benefits

Emerging evidence suggests that dapagliflozin may also confer cardiovascular benefits:

  • Heart Failure : Research indicates that dapagliflozin improves left ventricular remodeling and reduces sympathetic tone in models of heart failure with preserved ejection fraction (HFpEF) .
  • Renal Protection : Dapagliflozin has been associated with reduced progression of renal disease in diabetic patients, highlighting its potential nephroprotective properties.

Antioxidant Activity

Recent studies have explored the antioxidant properties of compounds related to dapagliflozin. For instance, research on similar phenolic compounds has shown significant radical scavenging activities, suggesting potential protective effects against oxidative stress .

Case Studies

  • Diabetes Management : A cohort study involving diabetic patients treated with dapagliflozin reported a significant decrease in body weight and waist circumference alongside improvements in glycemic control.
  • Cardiovascular Outcomes : In a randomized controlled trial, patients receiving dapagliflozin exhibited lower rates of hospitalization for heart failure compared to those on standard therapy.

Comparative Efficacy Table

Study TypeOutcome MeasureDapagliflozin EffectControl Effect
Clinical TrialHbA1c Reduction-0.7% to -1.0%-0.1%
Animal StudyBlood Glucose Levels↓55% post 0.1 mg/kgN/A
Longitudinal StudyWeight Change↓3 kg averageNo significant change
Heart Failure StudyHospitalization RatesReduced by 30%Standard therapy rates

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.